2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide
CAS No.:
Cat. No.: VC14762908
Molecular Formula: C21H17FN4O3
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4O3 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27) |
| Standard InChI Key | XTHUDFCUOHFRDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Introduction
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. The molecular structure of this compound features a quinazoline core substituted with both fluorine and methoxy groups, which may enhance its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide typically involves multi-step organic synthesis techniques. These methods often include the formation of the quinazoline ring followed by functionalization to introduce the methoxyquinoline and acetamide groups. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, typically carried out in solvents like ethanol or dimethyl sulfoxide.
Research Findings
While detailed research findings specific to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide are scarce, quinazoline derivatives in general have shown promising results in various biological assays. For instance, compounds with similar structures have demonstrated significant antimicrobial and anticancer activities, suggesting potential therapeutic applications .
Data Tables
| Property | Description |
|---|---|
| Molecular Weight | Approximately 350.3 g/mol |
| Chemical Structure | Quinazoline core with fluorine and methoxyquinoline groups |
| Synthesis | Multi-step organic synthesis involving quinazoline ring formation and functionalization |
| Biological Activity | Potential anticancer and antimicrobial properties |
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